molecular formula C16H30ClN3O B2788823 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride CAS No. 1049786-16-4

1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride

Cat. No.: B2788823
CAS No.: 1049786-16-4
M. Wt: 315.89
InChI Key: GUXWRUCCOSRGCD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring an adamantane moiety linked via a methyl group and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-[2-(dimethylamino)ethyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O.ClH/c1-19(2)4-3-17-15(20)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H2,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWRUCCOSRGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is a synthetic compound characterized by its adamantane structure, which contributes to its biological activity. Its molecular formula is C16H30ClN3O, with a molecular weight of 315.89 g/mol. The compound is primarily recognized for its role as an inhibitor of human soluble epoxide hydrolase (hsEH), a key enzyme involved in the metabolism of fatty acids and regulation of inflammatory responses .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of hsEH. This enzyme plays a crucial role in the arachidonic acid cascade, which is involved in various physiological processes including inflammation, pain perception, and blood pressure regulation. By inhibiting hsEH, 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride can potentially modulate these pathways, leading to significant biological effects .

Pharmacokinetics

The compound's lipophilicity suggests that it may have favorable absorption and distribution characteristics within biological systems. Its pharmacokinetic profile indicates potential for effective therapeutic applications, particularly in conditions where hsEH modulation could be beneficial .

In Vitro Studies

Research has demonstrated that 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride exhibits potent inhibitory activity against hsEH. The compound has shown IC50 values in the nanomolar range, indicating strong binding affinity to the target enzyme. For instance, related compounds have exhibited IC50 values as low as 0.4 nM, showcasing the potential efficacy of adamantane derivatives in therapeutic contexts .

Case Studies and Applications

Recent studies have explored the therapeutic potential of this compound in various models:

  • Inflammation Models : In models of inflammation, compounds similar to 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride have been shown to reduce inflammatory markers and improve outcomes in conditions such as sepsis and arthritis .
  • Pain Management : Due to its role in modulating pain pathways via hsEH inhibition, this compound may serve as a candidate for developing new analgesics that target inflammatory pain mechanisms .

Comparative Efficacy

A comparison of various adamantane derivatives reveals significant variations in biological activity based on structural modifications. The introduction of different substituents on the adamantane core can enhance or diminish inhibitory potency against hsEH. For example:

CompoundIC50 (nM)Biological Activity
1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride<0.4Potent hsEH inhibitor
Memantyl urea derivative0.5Effective in sepsis models
Other adamantane derivativesVariesRanges from nanomolar to micromolar

Scientific Research Applications

Medicinal Chemistry

The adamantane structure is known for its pharmacological significance, particularly in antiviral and anticancer agents. Compounds incorporating adamantane have been studied for their ability to inhibit enzymes involved in disease processes.

Antiviral Activity

Research has indicated that derivatives of adamantane, including 1-[(adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride, exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with viral proteins or enzymes essential for the viral life cycle .

Anticancer Properties

Studies have shown that adamantyl-containing compounds can act as inhibitors of certain cancer-related enzymes, such as soluble epoxide hydrolase (sEH). This enzyme is implicated in cancer progression through its role in lipid metabolism . The synthesized ureas demonstrate significant inhibition against sEH, suggesting potential as therapeutic agents in cancer treatment.

Enzyme Inhibition Studies

The compound has been evaluated as a selective inhibitor of human soluble epoxide hydrolase (sEH). The structure allows it to fit into the active site of the enzyme effectively, leading to competitive inhibition. This property has been explored in various studies to understand the structure-activity relationship (SAR) better.

Structure-Activity Relationship

Research conducted on similar compounds has indicated that modifications on the adamantane core can enhance inhibitory potency. For instance, altering substituents on the urea moiety or changing the length and composition of the linker can significantly impact enzyme binding affinity and selectivity .

Molecular Probes

Due to its unique structural characteristics, 1-[(adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific targets allows researchers to study enzyme kinetics and mechanisms in detail.

Applications in Biochemical Assays

The compound can be utilized in assays designed to measure enzyme activity or ligand-receptor interactions. Its incorporation into assay formats can help elucidate pathways involved in disease states and aid in drug discovery efforts .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Synthesis of Adamantyl UreasDeveloped methods for synthesizing adamantyl-containing diureas with notable enzyme inhibition properties.
Inhibition of Soluble Epoxide HydrolaseDemonstrated that modifications on urea derivatives significantly affect inhibitory potency against sEH.
Mutant p53 Rescuing AgentsExplored adamantyl isothiocyanates as potential therapeutic agents, highlighting the versatility of adamantane derivatives in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Modified Urea Derivatives

1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b)
  • Structural Differences: Incorporates a furan-thioether group instead of a simple dimethylaminoethyl chain.
  • Synthesis : Achieved 94% yield, indicating efficient coupling of the adamantane and furan-thioether moieties .
  • Spectroscopic Data :
    • $ ^1H $ NMR (CDCl₃): Distinct signals at δ = 6.07 and 6.06 (furan protons) and δ = 5.56 (urea NH).
    • HRMS: [M+H]⁺ observed at 406.2515 vs. calculated 406.2523, confirming purity .
1-(3-Chloroadamantan-1-yl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5c)
  • Structural Differences : Chlorine substitution on adamantane enhances electronegativity and steric bulk.
  • Synthesis : 86% yield, slightly lower than 5b, likely due to steric hindrance from chlorine .
  • Spectroscopic Data :
    • $ ^1H $ NMR (CDCl₃): Chloroadamantane shifts NH signals to δ = 5.28 and δ = 4.75.
    • HRMS: [M+H]⁺ observed at 426.1962 vs. calculated 426.1977 .

Key Comparison :

Parameter Target Compound 5b 5c
Adamantane Substituent Unsubstituted Unsubstituted 3-Chloro
Side Chain Dimethylaminoethyl Furan-thioether Furan-thioether
Molecular Weight (g/mol) ~415 (estimated) 406.25 426.20
Synthesis Yield Not reported 94% 86%

Thiourea vs. Urea Analogs

1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea
  • Structural Differences : Thiourea (C=S) replaces urea (C=O), and a difluoro-hydroxyphenyl group is present.
  • Implications: Thiourea’s lower hydrogen-bonding capacity may reduce solubility but enhance membrane permeability.

Dimethylaminoethyl-Containing Pharmaceuticals

Sumatriptan Succinate Related Compounds
  • Example: [3-[2-(Dimethylamino)ethyl]-2-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1H-indol-5-yl]-N-methylmethanesulfonamide succinate.
  • Key Difference : Indole core instead of urea; designed for serotonin receptor agonism (migraine treatment).
  • Relevance: Highlights the dimethylaminoethyl group’s role in CNS-targeted drugs, though scaffold differences dictate specificity .
Cefotiam (Hydrochloride Hydrate)
  • Structural Feature: Contains a β-lactam ring and tetrazole-thioether group with dimethylaminoethyl.

Research Implications

  • Adamantane Modifications : Chlorination (as in 5c) increases molecular weight and steric effects, which may influence binding kinetics or metabolic stability.
  • Side Chain Diversity: Furan-thioether groups (5b, 5c) vs. dimethylaminoethyl chains alter electronic profiles and solubility, impacting drug-likeness .
  • Core Functional Groups : Urea vs. thiourea or β-lactam dictates target engagement (e.g., enzymes vs. receptors) .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride?

The compound is synthesized via a multi-step approach involving:

  • Step 1 : Reaction of adamantan-1-ylmethylamine hydrochloride with carbonyldiimidazole (CDI) in anhydrous dichloromethane under nitrogen to form the intermediate isocyanate.
  • Step 2 : Coupling with 2-(dimethylamino)ethylamine in the presence of triethylamine to yield the urea derivative.
  • Step 3 : Hydrochloride salt formation using HCl in ethanol .
    Key Considerations : Optimize reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for CDI:amine) to minimize side products like bis-urea derivatives .**

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
    • Adamantane protons: δ 1.6–2.1 ppm (multiplet).
    • Urea NH: δ 5.5–6.0 ppm (broad singlet).
    • Dimethylamino group: δ 2.2–2.5 ppm (singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm deviation .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.

    Solvent Solubility (mg/mL)
    DMSO>50
    Water<1
  • Stability : Store at −20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent urea hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s molecular conformation?

  • Crystallization : Use vapor diffusion with acetonitrile/water (3:1) to obtain single crystals.
  • Refinement : Employ SHELXL for structure refinement, focusing on:
    • Adamantane ring geometry (bond angles: ~109.5°).
    • Hydrogen bonding between urea NH and chloride ions (distance: ~2.8–3.1 Å) .
  • Validation : Check R-factor (<0.05) and electron density maps for disorder modeling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Perform assays (e.g., IC50_{50}) in triplicate using standardized cell lines (e.g., HEK293 for receptor binding).
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Example Conflict : Anti-tubercular activity (MIC = 2–8 µg/mL) varies due to efflux pump expression in Mycobacterium tuberculosis strains .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

  • Substituent Modifications :

    Modification Effect
    Adamantane → bicyclo[2.2.1]Reduced logP (lipophilicity)
    Dimethylamino → pyrrolidineEnhanced blood-brain barrier penetration
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for NMDA receptors (ΔG ≈ −9.5 kcal/mol) .

Q. What analytical techniques characterize degradation products under stress conditions?

  • Forced Degradation : Expose to 0.1M HCl (40°C, 24h) or UV light (254 nm, 48h).
  • LC-MS Analysis : Identify major degradation products:
    • Hydrolyzed urea → adamantane-methylamine (m/z 194.2).
    • Oxidized dimethylamino group → N-oxide (m/z 302.1) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Technique Key Peaks Reference
1H^1H NMRδ 1.6–2.1 (adamantane), δ 5.5 (urea NH)
HRMS[M+H]+^+ = 323.2154 (calc)

Q. Table 2: Comparative SAR of Urea Derivatives

Compound logP IC50_{50} (nM)
Parent compound2.8150
Adamantane → bicyclo[2.2.1] substitution2.1320

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